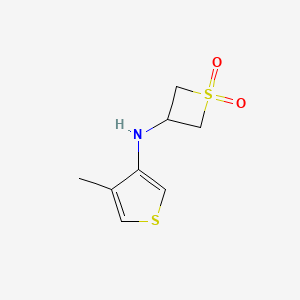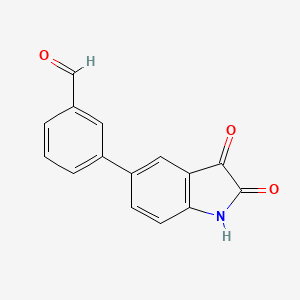
(3AR,4R,7aS)-octahydro-1H-indene-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3AR,4R,7aS)-Octahydro-1H-indene-4-carboxylic acid is a chiral compound with a unique bicyclic structure. It is part of the indene family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The compound’s stereochemistry plays a crucial role in its reactivity and interaction with biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3AR,4R,7aS)-octahydro-1H-indene-4-carboxylic acid typically involves the hydrogenation of indene derivatives under specific conditions. Common methods include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production may involve large-scale catalytic hydrogenation processes, optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and high-pressure hydrogenation techniques are often employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: Reduction reactions can further saturate the bicyclic ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: More saturated bicyclic compounds.
Substitution Products: Functionalized derivatives with halogens, alkyl, or aryl groups.
Chemistry:
Building Block: Used as an intermediate in the synthesis of complex organic molecules.
Chiral Catalyst: Employed in asymmetric synthesis to induce chirality in target molecules.
Biology and Medicine:
Biological Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Industry:
Material Science: Potential use in the development of novel materials with specific properties.
Agrochemicals: Possible applications in the synthesis of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of (3AR,4R,7aS)-octahydro-1H-indene-4-carboxylic acid depends on its interaction with molecular targets. Its bicyclic structure allows it to fit into specific enzyme active sites, influencing biochemical pathways. The stereochemistry of the compound is crucial for its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Indene: The parent compound with a simpler structure.
Octahydroindene Derivatives: Compounds with similar bicyclic structures but different functional groups.
Uniqueness:
Stereochemistry: The specific stereochemistry of (3AR,4R,7aS)-octahydro-1H-indene-4-carboxylic acid sets it apart from other indene derivatives.
Reactivity: Its unique structure and functional groups provide distinct reactivity patterns, making it valuable in various applications.
This article provides a general overview based on typical information about similar compounds. For precise details, consulting scientific literature and specific research articles is recommended.
Propriétés
Formule moléculaire |
C10H16O2 |
|---|---|
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
(3aR,4R,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indene-4-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h7-9H,1-6H2,(H,11,12)/t7-,8+,9+/m0/s1 |
Clé InChI |
MPIPFSBRVSOSNC-DJLDLDEBSA-N |
SMILES isomérique |
C1C[C@H]2CCC[C@H]([C@@H]2C1)C(=O)O |
SMILES canonique |
C1CC2CCCC(C2C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


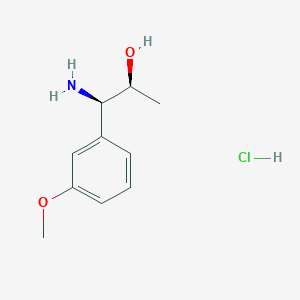
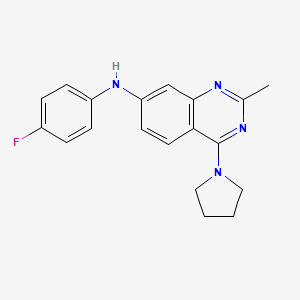
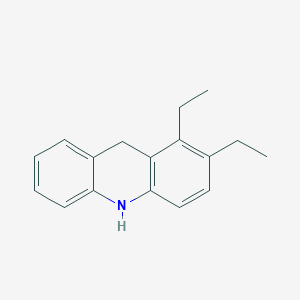
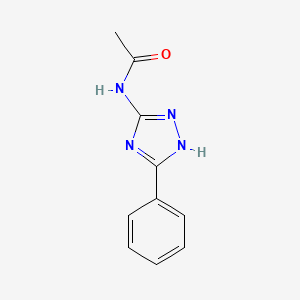
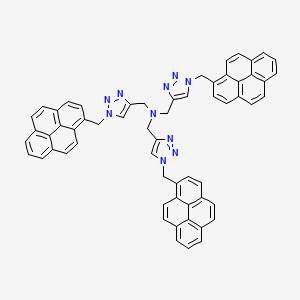
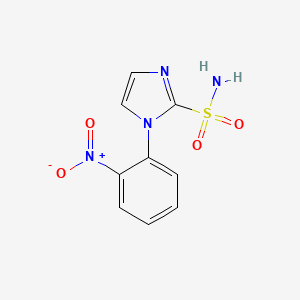



![1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12936308.png)
![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride](/img/structure/B12936310.png)
